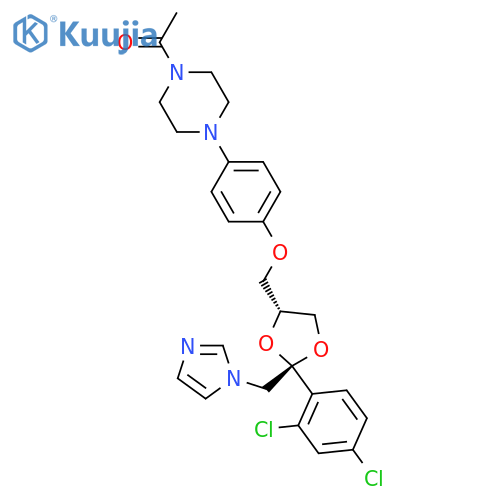

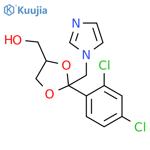

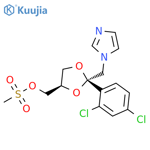

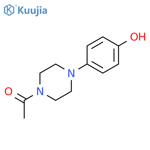

Synthesis of ketoconazole derivatives

,

Bulletin of the Korean Chemical Society,

2003,

24(4),

460-466